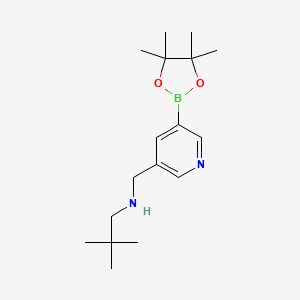

2,2-dimethyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-1-amine

Description

Properties

IUPAC Name |

2,2-dimethyl-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29BN2O2/c1-15(2,3)12-20-10-13-8-14(11-19-9-13)18-21-16(4,5)17(6,7)22-18/h8-9,11,20H,10,12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRFPAHWKBEDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725475 | |

| Record name | 2,2-Dimethyl-N-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919347-21-0 | |

| Record name | N-(2,2-Dimethylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919347-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-N-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,2-Dimethyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-1-amine (CAS No. 919347-21-0) is a synthetic compound with potential biological activity. Its structure includes a pyridine ring and a boron-containing moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound based on available research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 304.24 g/mol |

| CAS Number | 919347-21-0 |

| Purity | Not specified |

| Storage Conditions | Sealed in dry conditions at 2–8°C |

Potential Antimalarial Activity

Recent studies have highlighted the potential of compounds similar to this compound in targeting Plasmodium falciparum, the causative agent of malaria. The compound's structural components may enhance its interaction with key enzymes involved in the parasite's lifecycle.

Case Study: Inhibition of PfCLK3

A relevant study investigated various analogs targeting the protein kinase PfCLK3, crucial for the survival of P. falciparum. The findings indicated that certain analogs exhibited nanomolar activity against PfCLK3 and submicromolar parasiticidal effects. For example:

| Compound | IC (nM) | EC (nM) |

|---|---|---|

| TCMDC-135051 | 29 | 457 |

| Analogue 8b | 38 | 382 |

| Analogue 12 | 76 | 2801 |

These results suggest that modifications to the chemical structure can significantly impact the biological activity against malaria parasites .

Other Biological Activities

The presence of the dioxaborolane group in the compound is noteworthy due to its potential role in medicinal chemistry. Boron-containing compounds have been studied for their ability to modulate biological pathways and serve as enzyme inhibitors. Research has indicated that such compounds can exhibit various biological activities including antitumor and antimicrobial effects.

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that its interaction with specific protein targets within P. falciparum could disrupt essential processes such as RNA splicing and protein synthesis.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug discovery and development. Its boron-containing moiety may enhance the pharmacological properties of therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that boron compounds can exhibit anticancer properties through various mechanisms, including the modulation of cellular signaling pathways. Studies involving similar compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

| Study | Findings |

|---|---|

| Zhang et al., 2023 | Demonstrated that boron-containing compounds inhibit cancer cell proliferation in vitro. |

| Liu et al., 2022 | Reported enhanced efficacy of boron drugs in combination with traditional chemotherapy agents. |

Organic Synthesis

This compound can serve as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for synthetic chemists.

Reactivity Studies

The reactivity of the amine group allows for nucleophilic substitution reactions, which can be utilized to introduce different functional groups into organic molecules.

| Reaction Type | Application |

|---|---|

| Nucleophilic Substitution | Synthesis of pyridine derivatives with potential biological activity. |

| Coupling Reactions | Formation of complex organic frameworks used in pharmaceuticals. |

Material Science

Due to its unique chemical structure, this compound may find applications in the development of new materials, particularly those requiring specific electronic or optical properties.

Research Insights

Studies have shown that incorporating boron into polymer matrices can enhance their thermal stability and mechanical properties. This suggests potential applications in high-performance materials.

| Material Type | Potential Use |

|---|---|

| Boron-Doped Polymers | Development of lightweight materials for aerospace applications. |

| Conductive Polymers | Use in electronic devices due to improved conductivity from boron incorporation. |

Comparison with Similar Compounds

Structural Analogues

Key structural analogs are compared below:

Key Observations :

- Substituent Position : The target compound’s amine group at the pyridine’s 3-position distinguishes it from analogs like and , where substituents occupy the 2-position. This positional variation impacts steric hindrance and electronic effects during reactions .

- Boronate Stability : All compounds share the pinacol boronate group, ensuring stability in air and compatibility with Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Borylation of Halopyridine Derivatives

- Starting materials : Halogenated pyridines such as 5-bromopyridin-3-yl derivatives.

- Reagents : Bis(pinacolato)diboron (B2Pin2) is commonly used as the boron source.

- Catalysts : Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Base : Potassium acetate or potassium carbonate.

- Solvent : 1,4-dioxane or dimethylformamide (DMF).

- Conditions : Heating at 80–100 °C under inert atmosphere (argon or nitrogen) for several hours (typically 2–16 h).

This step yields the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl intermediate with high selectivity and moderate to good yields (~40–50%).

Representative Experimental Procedures and Data

| Step | Reaction Type | Reagents & Catalysts | Solvent & Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pd-catalyzed borylation | 5-bromo-pyridin-3-yl derivative, B2Pin2, Pd(dppf)Cl2 | 1,4-dioxane, K2CO3, 90 °C, inert, 2–16 h | 40–50 | Formation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl intermediate |

| 2 | Nucleophilic substitution | Boronate intermediate, 2,2-dimethylpropan-1-amine, K2CO3 | Acetonitrile, 50 °C, sealed vial, 16 h | 35–45 | Direct amination at the methyl position on pyridine ring |

| 3 | Purification | Silica gel chromatography | Gradient elution with DCM/methanol mixtures | - | Product isolated as hydrochloride salt for stability and characterization |

Detailed Research Findings

- Catalyst selection is critical for efficient borylation; Pd(dppf)Cl2 and Pd(PPh3)4 are preferred for their high activity and selectivity.

- Base choice influences yield and purity; potassium carbonate and potassium phosphate are commonly used.

- Solvent system often includes mixtures of dioxane and water or DMF to facilitate solubility and reaction kinetics.

- Reaction atmosphere must be inert (argon or nitrogen) to prevent catalyst deactivation and side reactions.

- Temperature control is essential; typical borylation occurs between 80–100 °C, while amination steps proceed at milder temperatures (~50 °C).

- Purification by silica gel chromatography with solvent gradients (e.g., dichloromethane/methanol) yields analytically pure products.

- Characterization via ^1H NMR, LC-MS confirms the structure and purity of the final compound.

Summary Table of Typical Reaction Conditions

| Reaction Step | Catalyst / Reagents | Base | Solvent(s) | Temperature | Time | Atmosphere | Yield (%) |

|---|---|---|---|---|---|---|---|

| Borylation | Pd(dppf)Cl2, B2Pin2 | K2CO3 or KOAc | 1,4-Dioxane / Water | 90 °C | 2–16 h | Argon | 40–50 |

| Amination (Nucleophilic) | 2,2-Dimethylpropan-1-amine, K2CO3 | K2CO3 | Acetonitrile | 50 °C | 16 h | Sealed vial | 35–45 |

| Purification | Silica gel chromatography | - | DCM/MeOH gradient | Room temp | - | - | - |

Q & A

Q. What are the recommended synthetic routes for preparing 2,2-dimethyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-1-amine?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling, leveraging the boronate ester moiety for cross-coupling reactions. A common approach includes:

Precursor preparation : Start with 5-bromo-3-(chloromethyl)pyridine, followed by substitution with 2,2-dimethylpropan-1-amine.

Boronate ester introduction : React the bromopyridine intermediate with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) .

Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient. Confirm purity via HPLC and NMR.

- Key considerations : Optimize reaction temperature (80–100°C) and catalyst loading (1–5 mol%) to minimize side products .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- 1H/13C NMR : Focus on diagnostic signals (e.g., boronate ester protons at δ 1.0–1.3 ppm, pyridine protons at δ 8.0–9.0 ppm) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ expected at ~334 m/z).

- X-ray crystallography : Resolve stereochemistry if chiral centers are present (requires single crystals grown via slow evaporation in DCM/hexane) .

- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in THF. Limited solubility in water (<0.1 mg/mL). Test solubility via UV-Vis spectroscopy at λmax ≈ 265 nm .

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent boronate ester hydrolysis. Monitor degradation via TLC (Rf ≈ 0.5 in 7:3 hexane:EtOAc) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the boronate ester moiety in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) to model transition states and reaction pathways. For example:

- Step 1 : Optimize geometry using B3LYP/6-31G(d) to calculate bond dissociation energies (BDEs) of the B–O bond.

- Step 2 : Simulate Suzuki-Miyaura coupling with aryl halides to predict activation barriers and regioselectivity.

- Step 3 : Validate predictions experimentally via kinetic studies (e.g., variable-temperature NMR) .

Q. How should researchers address contradictory data in NMR characterization (e.g., unexpected splitting or integration)?

- Methodological Answer :

- Hypothesis 1 : Impurity from incomplete purification. Re-run column chromatography with finer silica gel (40–63 µm) and confirm via LC-MS.

- Hypothesis 2 : Dynamic effects (e.g., rotamers). Perform variable-temperature NMR (25–60°C) to observe coalescence of split signals.

- Hypothesis 3 : Boronate ester hydrolysis. Conduct stability tests in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) over 24 hours .

Q. What strategies optimize this compound’s use in photoaffinity labeling or PROTAC design?

- Methodological Answer :

- Photoaffinity labeling : Incorporate a diazirine or trifluoromethylphenyl diazirine group into the pyridine ring. Validate UV-induced cross-linking efficiency via SDS-PAGE .

- PROTAC applications : Conjugate the amine terminus to E3 ligase ligands (e.g., thalidomide analogs) via PEG linkers. Assess degradation efficiency in cell models via Western blot (e.g., targeting BRD4) .

Q. How does steric hindrance from the 2,2-dimethylpropan-1-amine group affect its binding to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Compare binding scores with/without the dimethyl group.

- SAR studies : Synthesize analogs with varying alkyl chain lengths (e.g., ethyl vs. isopropyl) and assay inhibitory activity (IC50) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.